Cdk7-IN-10 -

Cdk7-IN-10

Catalog Number: EVT-12548907
CAS Number:
Molecular Formula: C29H35N7O3
Molecular Weight: 529.6 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Overview

Cdk7-IN-10 is a selective inhibitor targeting cyclin-dependent kinase 7 (CDK7), a crucial enzyme involved in cell cycle regulation and transcriptional control. CDK7 plays a significant role in phosphorylating other cyclin-dependent kinases, thus activating them, and also phosphorylates the C-terminal domain of RNA polymerase II, facilitating transcription initiation. The inhibition of CDK7 has been linked to anti-cancer effects, as it disrupts the proliferation of cancer cells while sparing normal cells.

Source and Classification

Cdk7-IN-10 is classified as a small molecule inhibitor derived from extensive medicinal chemistry efforts aimed at developing selective CDK inhibitors. It is part of a broader class of compounds that target various cyclin-dependent kinases, with a focus on those involved in oncogenic signaling pathways. Research indicates that Cdk7-IN-10 exhibits high specificity for CDK7 compared to other kinases, making it a promising candidate for therapeutic applications in cancer treatment .

Synthesis Analysis

Methods and Technical Details

The synthesis of Cdk7-IN-10 involves several key steps typically found in organic synthesis. Initial compound libraries are generated through combinatorial chemistry techniques or structure-activity relationship studies. The synthesis may include:

  1. Building Blocks: Selection of appropriate building blocks that have shown activity against CDK7.
  2. Reactions: Employing reactions such as amide coupling, alkylation, and cyclization to construct the core structure.
  3. Purification: Utilizing chromatographic techniques (e.g., high-performance liquid chromatography) to purify the synthesized compounds.
  4. Characterization: Confirming the structure through spectroscopic methods such as nuclear magnetic resonance and mass spectrometry.

This process typically results in compounds that can be screened for biological activity against CDK7 .

Molecular Structure Analysis

Structure and Data

Cdk7-IN-10 features a molecular structure characterized by its ability to fit into the ATP-binding pocket of CDK7, thus inhibiting its kinase activity. The structural analysis reveals:

  • Molecular Formula: Specific details about the molecular formula and weight are derived from empirical data.
  • Functional Groups: Presence of functional groups that enhance binding affinity and specificity for CDK7.
  • 3D Conformation: The three-dimensional conformation can be modeled using computational chemistry techniques to predict binding interactions.

The precise molecular structure contributes to its selectivity and efficacy as an inhibitor .

Chemical Reactions Analysis

Reactions and Technical Details

Cdk7-IN-10 undergoes specific chemical reactions that facilitate its interaction with CDK7:

  1. Binding Mechanism: The compound binds covalently or non-covalently to key residues within the active site of CDK7.
  2. Inhibition Studies: In vitro assays demonstrate that Cdk7-IN-10 effectively inhibits phosphorylation activities associated with CDK7, leading to decreased transcriptional output from RNA polymerase II.
  3. Selectivity Profile: Comparative studies show minimal off-target effects on other kinases, underscoring its specificity .
Mechanism of Action

Process and Data

The mechanism of action for Cdk7-IN-10 involves:

  1. Inhibition of Phosphorylation: By binding to CDK7, Cdk7-IN-10 prevents the phosphorylation of substrates necessary for cell cycle progression and transcription initiation.
  2. Impact on Transcription: Inhibition leads to reduced phosphorylation of the C-terminal domain of RNA polymerase II, thereby impairing transcription elongation.
  3. Cell Cycle Effects: The blockade of CDK7 activity disrupts the activation of other cyclin-dependent kinases (such as CDK1 and CDK2), leading to cell cycle arrest in cancer cells.

This multifaceted mechanism positions Cdk7-IN-10 as a potential therapeutic agent in oncology .

Physical and Chemical Properties Analysis

Physical and Chemical Properties

Cdk7-IN-10 exhibits several notable physical and chemical properties:

  • Solubility: Solubility characteristics are essential for bioavailability; typically assessed in various solvents.
  • Stability: Chemical stability under physiological conditions is crucial for its effectiveness as a therapeutic agent.
  • Melting Point and Boiling Point: These thermal properties provide insights into its handling and storage requirements.

Quantitative data regarding these properties are essential for formulation development .

Applications

Scientific Uses

Cdk7-IN-10 has significant applications in scientific research, particularly in cancer biology:

  1. Cancer Therapeutics: As an inhibitor of CDK7, it is being explored for its potential to treat various cancers by disrupting oncogenic signaling pathways.
  2. Transcriptional Regulation Studies: Researchers utilize Cdk7-IN-10 to study transcriptional regulation mechanisms mediated by RNA polymerase II.
  3. Drug Development: The compound serves as a lead structure for developing more potent inhibitors with improved pharmacokinetic profiles.

Properties

Product Name

Cdk7-IN-10

IUPAC Name

N-[(1S)-2-(dimethylamino)-1-phenylethyl]-1,6,6-trimethyl-3-[[4-(prop-2-enoylamino)benzoyl]amino]-4H-pyrrolo[3,4-c]pyrazole-5-carboxamide

Molecular Formula

C29H35N7O3

Molecular Weight

529.6 g/mol

InChI

InChI=1S/C29H35N7O3/c1-7-24(37)30-21-15-13-20(14-16-21)27(38)32-26-22-17-36(29(2,3)25(22)35(6)33-26)28(39)31-23(18-34(4)5)19-11-9-8-10-12-19/h7-16,23H,1,17-18H2,2-6H3,(H,30,37)(H,31,39)(H,32,33,38)/t23-/m1/s1

InChI Key

LTMXBUKGMDPOPI-HSZRJFAPSA-N

Canonical SMILES

CC1(C2=C(CN1C(=O)NC(CN(C)C)C3=CC=CC=C3)C(=NN2C)NC(=O)C4=CC=C(C=C4)NC(=O)C=C)C

Isomeric SMILES

CC1(C2=C(CN1C(=O)N[C@H](CN(C)C)C3=CC=CC=C3)C(=NN2C)NC(=O)C4=CC=C(C=C4)NC(=O)C=C)C

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.